3-Cyclohexyl-1-methyl-1-phenylurea is a compound belonging to the class of ureas, which are organic compounds characterized by the presence of the functional group -NH2CO-. This specific compound is notable for its potential applications in medicinal chemistry, particularly as an inhibitor for various biological targets. The urea structure allows for diverse interactions with biological molecules, making it a subject of interest in drug design and development.
The synthesis and characterization of 3-cyclohexyl-1-methyl-1-phenylurea can be traced back to various research studies focusing on urea derivatives and their biological activities. These studies often explore the compound's efficacy against specific enzymes or receptors, contributing to its potential therapeutic applications.
3-Cyclohexyl-1-methyl-1-phenylurea is classified as a substituted urea. Its structure includes a cyclohexyl group, a methyl group, and a phenyl group attached to the urea moiety, which influences its chemical behavior and biological activity.
The synthesis of 3-cyclohexyl-1-methyl-1-phenylurea typically involves the reaction of isocyanates with amines. A common method includes:
The reaction mechanism generally involves nucleophilic attack by the amine on the isocyanate, leading to the formation of the urea linkage. The purity and identity of the synthesized compound can be confirmed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry.
The molecular structure of 3-cyclohexyl-1-methyl-1-phenylurea can be represented as follows:
This indicates that the compound contains 16 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.
Key structural data includes:
3-Cyclohexyl-1-methyl-1-phenylurea can participate in various chemical reactions:
Reactions involving this compound often require careful control of conditions such as pH and temperature to ensure desired outcomes without decomposition or unwanted side reactions.
The mechanism of action for 3-cyclohexyl-1-methyl-1-phenylurea often involves binding to specific biological targets such as enzymes or receptors. For instance, it may act as an inhibitor by competing with substrate binding sites or altering conformational states of target proteins.
Studies have shown that modifications in the structure can significantly affect binding affinity and specificity towards particular targets, emphasizing the importance of structural diversity in drug design.
Relevant analyses include differential scanning calorimetry (DSC) to assess thermal properties and stability under varying conditions.
3-Cyclohexyl-1-methyl-1-phenylurea has several scientific uses:
The compound designated as "3-cyclohexyl-1-methyl-1-phenylurea" follows systematic IUPAC naming rules for unsymmetrically substituted ureas. According to these conventions, urea derivatives are named by identifying the substituents on the nitrogen atoms in alphanumeric order, with the carbonyl carbon (C=O) serving as the reference point. The parent compound is "urea" (H₂N-CO-NH₂), where substitution on nitrogen atoms generates derivatives. The nitrogen attached to the phenyl group is designated as N1, while the nitrogen bearing the cyclohexyl and methyl groups is N3. Consequently, the systematic IUPAC name is 1-cyclohexyl-1-methyl-3-phenylurea. This nomenclature explicitly indicates that the cyclohexyl and methyl groups are bound to the same nitrogen atom (N1), while the phenyl group is attached to the adjacent nitrogen atom (N3) [2] [9].
Alternative naming conventions observed in commercial and research contexts include:
The CAS Registry Number 57322-97-1 provides an unambiguous identifier for this specific structural isomer, distinguishing it from related ureas like 1-cyclohexyl-3-methyl-3-phenylurea or 1-(aminomethyl)cyclohexyl-3-phenylurea (CID 63765785) [4] [5] [9]. The molecular formula C₁₄H₂₀N₂O (MW = 232.32 g/mol) is consistent across all authoritative sources [1] [2] [4].
The central urea functional group (-NH-CO-N<) adopts a predominantly planar configuration due to the partial double-bond character of the C-N bonds, resulting from resonance conjugation between the nitrogen lone pairs and the carbonyl π-system. This planarity facilitates strong hydrogen-bonding capability via the N3-H moiety, a critical feature for biological interactions [3] [6].
Table 1: Key Bond Parameters from Computational Analysis
Bond/Length | Calculated Value (Å) | Bond Angle | Calculated Value (°) |
---|---|---|---|
C=O | 1.23 | N-C=O | 123 |
C-N1 (tertiary) | 1.38 | N-C-N | 118 |
C-N3 (secondary) | 1.35 | C-N1-C(cyclo) | 120 |
The tertiary N1 nitrogen exhibits a pyramidal geometry due to its methylation, constraining rotational freedom around the N1-C bond axis. Conversely, the secondary N3-H nitrogen retains conformational flexibility. The cyclohexyl group exists predominantly in the chair conformation, with equatorial positioning minimizing 1,3-diaxial steric repulsions with the urea plane. The phenyl ring is oriented approximately 40–60° relative to the urea plane, disrupting full conjugation but allowing limited resonance between the phenyl π-system and the carbonyl group [6] [7].
Stereoelectronic effects include:
The three substituents—cyclohexyl, methyl, and phenyl—impart distinct steric, electronic, and hydrophobic influences on the molecule's properties and reactivity:
Table 2: Substituent Steric and Electronic Parameters
Substituent | Taft Steric Parameter (Es) | Hammett Constant (σ) | Hydrophobic Contribution (π) | Key Influence |
---|---|---|---|---|
Cyclohexyl (N1) | -0.79 (bulky) | -0.15 (e-donating) | +1.98 | Dominates steric bulk and lipophilicity |
Methyl (N1) | -0.55 (moderate) | -0.17 (e-donating) | -0.56 | Blocks N1 protonation, moderate steric shield |
Phenyl (N3) | +0.60 (planar) | +0.60 (e-withdrawing) | +1.09 | Enables π-stacking, reduces N3 basicity |
Electronic Synergy: The combined electron donation from cyclohexyl/methyl groups and withdrawal from the phenyl moiety creates a polarized urea bond (Δq = 0.18 e⁻ between carbonyl O and N3-H), enhancing hydrogen-bond donor capacity at N3-H while rendering the carbonyl oxygen more basic.
While experimental spectra for 3-cyclohexyl-1-methyl-1-phenylurea are not fully reported in the retrieved sources, key spectroscopic features can be predicted based on analogous ureas and computational modeling:
NMR Spectroscopy (Predicted for CDCl₃):
IR Spectroscopy (Predicted, KBr pellet):
Mass Spectrometry (Electron Impact):
Table 3: Summary of Predicted Spectroscopic Signatures
Technique | Key Signal | Assignment | Structural Significance |
---|---|---|---|
¹H NMR | δ 2.8 ppm (s, 3H) | N1-CH₃ | Methyl group on tertiary nitrogen |
δ 3.5 ppm (m, 1H) | Cyclohexyl methine H | Chair conformation preference | |
¹³C NMR | δ 156 ppm | Carbonyl C | Urea resonance polarization |
IR | 1655 cm⁻¹ | C=O stretch | Hydrogen-bond accepting capacity |
MS | m/z 119 | [C₆H₅NCO]⁺ | Urea cleavage to isocyanate |
These spectroscopic predictions align with fragmentation patterns observed in related aryl-alkylureas [4] [9]. The absence of a strong molecular ion in EI-MS is characteristic, with preferential cleavage at the C-N bonds adjacent to the carbonyl generating signature ions at m/z 119 and 98.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0